molecular formula C5H7ClO3 B1338376 (S)-(-)-2-Acetoxypropionyl chloride CAS No. 36394-75-9

(S)-(-)-2-Acetoxypropionyl chloride

Cat. No.: B1338376
CAS No.: 36394-75-9
M. Wt: 150.56 g/mol
InChI Key: ALHZEIINTQJLOT-VKHMYHEASA-N
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Description

(S)-(-)-2-Acetoxypropionyl chloride is an organic compound with the molecular formula C5H7ClO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Based on its chemical structure, it can be inferred that it may interact with various biological molecules, possibly proteins or enzymes, within a cell .

Mode of Action

It is known that chloride ions play a crucial role in maintaining the electrical balance across the cell membrane, which is essential for the transmission of nerve impulses . The compound, being a chloride derivative, might interact with the cell membrane and influence this balance, thereby affecting the cell’s function .

Biochemical Pathways

Chloride ions are known to be involved in various biochemical pathways, including those related to nerve impulse transmission . Therefore, it can be speculated that (S)-(-)-2-Acetoxypropionyl chloride might influence these pathways.

Pharmacokinetics

It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Based on the known roles of chloride ions in cellular function, it can be speculated that the compound might influence processes such as nerve impulse transmission, fluid balance, and ph regulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment might affect the compound’s ability to interact with its targets . Additionally, factors such as temperature, pH, and the presence of other chemicals can influence the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(-)-2-Acetoxypropionyl chloride can be synthesized through several methods. One common approach involves the reaction of (S)-(-)-2-hydroxypropionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows:

(S)-(-)-2-Hydroxypropionic acid+Thionyl chloride(S)-(-)-2-Acetoxypropionyl chloride+SO2+HCl\text{(S)-(-)-2-Hydroxypropionic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (S)-(-)-2-Hydroxypropionic acid+Thionyl chloride→(S)-(-)-2-Acetoxypropionyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to optimize yield and purity. Industrial methods may also employ catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-Acetoxypropionyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form (S)-(-)-2-hydroxypropionic acid and hydrochloric acid.

    Reduction: It can be reduced to (S)-(-)-2-hydroxypropionyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous medium

Major Products

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Thioesters: Formed from reaction with thiols

    (S)-(-)-2-Hydroxypropionic acid: Formed from hydrolysis

Scientific Research Applications

(S)-(-)-2-Acetoxypropionyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the preparation of biologically active molecules.

    Medicine: Utilized in the synthesis of pharmaceutical agents, particularly those with chiral centers.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-2-Acetoxypropionyl chloride: The enantiomer of (S)-(-)-2-Acetoxypropionyl chloride, with similar chemical properties but different biological activities.

    Acetyl chloride: A simpler acyl chloride with broader reactivity but lacking the chiral center.

    Propionyl chloride: Another acyl chloride with a similar structure but different reactivity due to the absence of the acetoxy group.

Uniqueness

This compound is unique due to its chiral nature, making it valuable in the synthesis of enantiomerically pure compounds. Its specific reactivity as an acylating agent also distinguishes it from other acyl chlorides.

Properties

IUPAC Name

[(2S)-1-chloro-1-oxopropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHZEIINTQJLOT-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454923
Record name (S)-(-)-2-Acetoxypropionyl chloride
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Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36394-75-9
Record name (S)-(-)-2-Acetoxypropionyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36394-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2-Chloro-1-methyl-2-oxoethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036394759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-2-Acetoxypropionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2-chloro-1-methyl-2-oxoethyl acetate; (S)-(-)-2-acetoxypropionylchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanoyl chloride, 2-(acetyloxy)-, (2S)
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Synthesis routes and methods

Procedure details

Stir a mixture of 2-acetoxy-propionic acid (550 g, 4.16 mol) in oxalyl chloride (500 mL) at room temperature for overnight. After removal of oxalyl chloride under vacuum, ˜700 g crude product is obtained (quantitative yield crude), which is used directly in the next step. 1H NMR (CDCl3, 400 MHz): δ 5.16 (m, 1H), 2.13 (s, 3H), 1.58 (d, J=7.2, 3H).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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